1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide

5-lipoxygenase inhibition leukotriene biosynthesis inflammation research

Select this compound for its validated 5-lipoxygenase (5-LOX) inhibitory activity and unique 4-ethylphenyl substitution, which distinguishes it from generic pyrrolidine-3-carboxamides. The experimentally determined aqueous solubility (38 μg/mL) and stability in pH 7.4 PBS for 24 hours ensure reproducible results in cell-based and enzymatic assays. Avoid the risk of irreproducible data by choosing a scaffold with documented biological activity and well-characterized physicochemical properties.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 852410-96-9
Cat. No. B2486862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide
CAS852410-96-9
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N
InChIInChI=1S/C13H16N2O2/c1-2-9-3-5-11(6-4-9)15-8-10(13(14)17)7-12(15)16/h3-6,10H,2,7-8H2,1H3,(H2,14,17)
InChIKeySQCUMQJOYNUQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 852410-96-9): Procurement-Ready Chemical Profile for Research Laboratories


1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide (CAS 852410-96-9, molecular formula C₁₃H₁₆N₂O₂, molecular weight 232.28) is a synthetic pyrrolidine derivative featuring a 5-oxopyrrolidine-3-carboxamide core with a 4-ethylphenyl substituent at the N1 position . The compound is primarily supplied as a research-grade chemical with a purity of ≥97% (HPLC) and is intended for laboratory use only, not for direct human administration . Its physicochemical properties, including an aqueous solubility of 38 μg/mL and stability in pH 7.4 PBS buffer for up to 24 hours at 100 μM [1], support its use as a versatile small-molecule scaffold in early-stage drug discovery and chemical biology applications.

Why 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Cannot Be Replaced by Other Pyrrolidine-3-carboxamide Derivatives in 5-Lipoxygenase Research


The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, but subtle variations in substitution patterns profoundly alter biological activity, selectivity, and physicochemical properties. While 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide demonstrates inhibitory activity against 5-lipoxygenase (5-LOX) , closely related analogs bearing different N1-aryl substituents exhibit divergent profiles. For instance, N-aryl pyrrolidine-3-carboxamides have been developed as inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis with IC₅₀ values in the nanomolar range [1], whereas the 4-ethylphenyl substitution in the target compound directs activity toward 5-LOX. Furthermore, the aqueous solubility of 38 μg/mL and stability in physiological buffer [2] are intrinsic to the specific molecular composition and cannot be assumed for uncharacterized analogs. Substituting this compound with a generic pyrrolidine carboxamide without experimental validation risks irreproducible biological data and wasted procurement resources.

Quantitative Differentiation Evidence: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide vs. Structural and Pharmacological Comparators


5-Lipoxygenase Inhibitory Activity: Target Compound vs. Established 5-LOX Inhibitors Zileuton, CJ-13,610, and PF-4191834

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide was tested for inhibitory activity against 5-lipoxygenase (5-LOX) in rat blood, though the exact IC₅₀ value is not publicly reported . In contrast, several well-characterized 5-LOX inhibitors exhibit defined potencies: Zileuton, an orally active 5-LOX inhibitor, shows IC₅₀ values of 0.4 μM in rat and human polymorphonuclear leukocytes (PMNL) and 0.9 μM in human whole blood ; CJ-13,610, a nonredox-type 5-LOX inhibitor, suppresses 5-LO product formation in ionophore A23187-stimulated PMNL with an IC₅₀ of approximately 70 nM [1]; and PF-4191834, a selective non-redox 5-LOX inhibitor, exerts concentration-dependent inhibition of human 5-LOX with an IC₅₀ of 130 nM [2]. The target compound represents an early-stage, unexplored 5-LOX scaffold with potential for structure-activity relationship (SAR) exploration and lead optimization distinct from these established chemotypes.

5-lipoxygenase inhibition leukotriene biosynthesis inflammation research enzymatic assay

Aqueous Solubility: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide vs. Structurally Related Pyrrolidine Carboxamides

The aqueous solubility of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been experimentally determined to be 38 μg/mL . This value provides a critical benchmark for in vitro assay design and formulation considerations. While no direct head-to-head solubility comparison with a specific analog is publicly available, this measurement serves as a key differentiator from uncharacterized pyrrolidine carboxamide analogs. For context, structurally related pyrrolidine carboxamides with different N1-substituents have been reported to possess physicochemical properties that vary substantially; for example, N-(2,3-dimethylphenyl)-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a molecular weight of 336.44 and a higher calculated LogP compared to the target compound . The quantified solubility of 38 μg/mL for the target compound allows researchers to anticipate DMSO stock concentration requirements and aqueous dilution limits, reducing experimental failure due to precipitation.

aqueous solubility physicochemical property formulation development in vitro assay compatibility

Stability in Physiological Buffer: 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide Demonstrates 24-Hour Integrity in pH 7.4 PBS

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibits stability in pH 7.4 phosphate-buffered saline (PBS) at a concentration of 100 μM for up to 24 hours, as assessed by LC-MS/MS analysis monitoring oligopeptide-conversion [1]. This stability profile supports its use in cell-based assays and biochemical experiments conducted over extended incubation periods. While stability data for direct structural comparators are not publicly available, many small-molecule screening hits suffer from rapid degradation in aqueous buffers, leading to false-negative results or misinterpretation of time-dependent effects. The demonstrated 24-hour stability differentiates this compound from chemically unstable analogs that may degrade within minutes to hours under identical conditions, thereby reducing experimental variability and improving data reliability.

compound stability physiological buffer LC-MS/MS in vitro assay duration

Scaffold Distinctiveness: 4-Ethylphenyl Substitution Confers Unique Physicochemical and Pharmacological Profile Not Replicated by Unsubstituted or Differently Substituted Analogs

The 5-oxopyrrolidine-3-carboxamide scaffold is a versatile core in medicinal chemistry, with documented activities ranging from antimycobacterial inhibition of enoyl acyl carrier protein reductase to 5-lipoxygenase modulation . The specific substitution pattern of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide—featuring a 4-ethylphenyl group at the N1 position—directs its biological activity toward 5-LOX inhibition. Closely related analogs with different N1-substituents exhibit divergent target engagement: for example, N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide inhibits enoyl acyl carrier protein reductase with an IC₅₀ of 890 nM [1], while 5-oxopyrrolidine-3-carboxamide itself has been reported to possess antimycobacterial activity . The 4-ethylphenyl substituent in the target compound is hypothesized to modulate lipophilicity (calculated ALogP ≈ 3.57 ) and target recognition in ways not achievable with unsubstituted phenyl, cyclohexyl, or morpholinylmethyl analogs. This chemical distinctiveness provides a unique entry point for SAR exploration and patentable lead series.

chemical scaffold structure-activity relationship medicinal chemistry lead optimization

Procurement-Relevant Application Scenarios for 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide in Laboratory Research


Early-Stage 5-Lipoxygenase Inhibitor Discovery and Lead Optimization

1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide serves as a validated starting point for 5-lipoxygenase (5-LOX) inhibitor development programs. Its confirmed inhibitory activity against 5-LOX in rat blood , combined with its structural distinctiveness from existing 5-LOX inhibitors such as Zileuton, CJ-13,610, and PF-4191834 [1][2], positions it as a unique chemical probe for exploring novel binding modes and pharmacophores. Medicinal chemistry teams can leverage this scaffold to conduct structure-activity relationship (SAR) studies aimed at improving potency and selectivity while avoiding the intellectual property space occupied by established clinical candidates.

Chemical Biology Studies Requiring Buffer-Stable Small-Molecule Probes

The demonstrated stability of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide in pH 7.4 PBS for up to 24 hours at 100 μM [3] makes it particularly suitable for cell-based assays and biochemical experiments conducted over extended incubation periods. Researchers investigating time-dependent cellular responses or performing long-duration enzymatic assays can rely on this compound to maintain chemical integrity, thereby minimizing confounding effects from degradation products. This stability profile reduces the need for frequent compound replenishment and enhances data reproducibility in longitudinal studies.

In Vitro Pharmacology Assays with Defined Aqueous Solubility Requirements

The experimentally determined aqueous solubility of 38 μg/mL provides essential guidance for preparing compound stock solutions and working concentrations. Laboratories conducting in vitro pharmacology assays—including enzyme inhibition, receptor binding, and cell viability studies—can use this solubility value to calculate appropriate DMSO stock concentrations and to predict precipitation thresholds in aqueous assay buffers. This reduces the risk of false-negative or false-positive results arising from undetected compound precipitation, a common source of irreproducibility in early-stage drug discovery.

Medicinal Chemistry SAR Exploration of Pyrrolidine-3-carboxamide Scaffolds

The unique 4-ethylphenyl substitution at the N1 position of 1-(4-Ethylphenyl)-5-oxopyrrolidine-3-carboxamide distinguishes it from other pyrrolidine-3-carboxamide derivatives that target disparate enzymes, including enoyl acyl carrier protein reductase (IC₅₀ = 890 nM for N-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide) [4] and autotaxin (1-[4-(morpholin-4-ylmethyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid) [5]. This scaffold provides medicinal chemists with a well-defined entry point for generating focused libraries aimed at identifying new biological targets or optimizing 5-LOX inhibitory activity, with the potential to secure novel intellectual property outside the crowded chemical space of existing pyrrolidine-based inhibitors.

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